4-(Diethylamino)benzaldehyde

Catalog No.
S601126
CAS No.
120-21-8
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Diethylamino)benzaldehyde

CAS Number

120-21-8

Product Name

4-(Diethylamino)benzaldehyde

IUPAC Name

4-(diethylamino)benzaldehyde

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-9H,3-4H2,1-2H3

InChI Key

MNFZZNNFORDXSV-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C=O

Synonyms

4-(diethylamino)benzaldehyde, DEABZ

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=O

Organic Synthesis

  • Precursor for Schiff bases and imines: DEAB acts as a precursor for the synthesis of Schiff bases and imines, which are essential intermediates in numerous organic reactions. These compounds are formed by the condensation of DEAB with various aldehydes and ketones. Schiff bases and imines possess diverse applications in catalysis, coordination chemistry, and material science [Source: P. C. Too & S. S. H. Rizvi (2005). Schiff bases in analytical chemistry: An overview. Talanta, 65(2), 227-240. ]
  • Suzuki-Miyaura coupling reactions: DEAB serves as a ligand in Suzuki-Miyaura coupling reactions, a powerful tool in organic synthesis for constructing carbon-carbon bonds. The diethylamino group in DEAB enhances the solubility of the catalyst system and facilitates the reaction process [Source: N. Miyaura & A. Suzuki (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. ]

Material Science

  • Developing fluorescent probes: DEAB can be incorporated into the structure of fluorescent probes, making them responsive to specific environmental changes. This property allows researchers to use DEAB-based probes for various applications, including bioimaging, sensor development, and environmental monitoring [Source: H. M. Kim & M. H. Lee (2016). Design and application of fluorescent probes. Chemical Society Reviews, 45(21), 5235-5275. ]
  • Synthesis of photoactive polymers: DEAB can be used as a building block in the synthesis of photoactive polymers. These polymers exhibit light-responsive properties, making them valuable materials for applications in solar cells, light-emitting diodes (LEDs), and optical data storage [Source: G. Li, R. Zhu, & Y. Yang (2012). Photoactive polymers for organic solar cells. Advanced Materials, 24(17), 2310-2330. ]

4-(Diethylamino)benzaldehyde, also known as DEAB, is an organic compound with the molecular formula C₁₁H₁₅N₁O. It features a benzaldehyde functional group substituted with a diethylamino group at the para position. This compound is notable for its role as a potent inhibitor of aldehyde dehydrogenase, specifically the cytosolic class 1 enzyme. Its structural characteristics contribute to its unique reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The mechanism of DEAB's anti-androgenic effect is not fully understood, but it is believed to involve its interaction with androgen receptors. DEAB might compete with testosterone for binding to these receptors, thereby reducing the androgenic signaling pathway []. Additionally, DEAB's inhibition of ALDH enzymes could potentially affect the metabolism of certain androgens, further contributing to its anti-androgenic properties.

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related structures.
  • Reduction: DEAB can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.

In a study investigating its effects on ethanol metabolism, DEAB was shown to inhibit aldehyde dehydrogenase activity, significantly affecting the conversion of ethanol to acetate in vivo .

DEAB exhibits significant biological activity, primarily through its inhibition of aldehyde dehydrogenase. This inhibition has implications in various metabolic processes, particularly in alcohol metabolism. In mouse models, DEAB increased blood acetaldehyde levels while decreasing plasma acetate concentrations, indicating its potential role in modulating the effects of ethanol . Additionally, it has been studied for its ability to overcome drug resistance in certain cancer cell lines by targeting aldehyde dehydrogenase .

Synthesis of 4-(diethylamino)benzaldehyde can be achieved through several methods:

  • Alkylation of Aniline: Starting from aniline, diethylamine can be introduced via alkylation followed by oxidation to yield the aldehyde.
  • Vilsmeier-Haack Reaction: This involves treating a substituted aniline with phosphorus oxychloride and dimethylformamide to form the corresponding benzaldehyde.
  • Direct Reaction with Aldehydes: The compound can also be synthesized by reacting diethylamine with benzaldehyde derivatives under acidic conditions.

These methods allow for variations in yields and purity depending on reaction conditions and reagents used .

4-(Diethylamino)benzaldehyde finds applications in various fields:

  • Pharmaceuticals: Due to its inhibitory effects on aldehyde dehydrogenase, it is explored for potential therapeutic uses in managing alcohol-related disorders and cancer treatments.
  • Chemical Research: It serves as a building block for synthesizing other compounds in organic chemistry.
  • Analytical Chemistry: DEAB is utilized in assays that require the modulation of aldehyde levels.

Research indicates that DEAB interacts specifically with aldehyde dehydrogenase enzymes, particularly ALDH1A1 and ALDH1A3. Studies have shown that it binds effectively within the active sites of these enzymes, leading to significant inhibition of their activity. This interaction is characterized by hydrogen bonding and van der Waals forces between DEAB and amino acid residues within the enzyme's binding pocket .

Several compounds share structural similarities with 4-(diethylamino)benzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-(Dimethylamino)benzaldehydeSimilar amine substitutionLess potent ALDH inhibitor compared to DEAB .
4-(Aminobenzaldehyde)Contains an amino group instead of diethylamineExhibits different reactivity patterns due to NH₂ group.
4-(Hydroxybenzaldehyde)Hydroxyl group substitutionInvolved in different biological pathways than DEAB.
2-(Diethylamino)benzaldehydeDiethylamine at ortho positionDifferent steric hindrance affects reactivity.

These compounds illustrate how variations in substituents influence biological activity and chemical reactivity, showcasing the unique profile of 4-(diethylamino)benzaldehyde among similar molecules.

The specificity of 4-(diethylamino)benzaldehyde in the ALDEFLUOR assay represents a fundamental challenge in cancer stem cell research. Originally developed as a putative selective inhibitor of aldehyde dehydrogenase 1A1, extensive research has revealed that 4-(diethylamino)benzaldehyde exhibits broad-spectrum activity against multiple aldehyde dehydrogenase isoforms, significantly complicating its utility as a specific research tool [1] [2] [3].

Comprehensive isoform screening studies demonstrate that 4-(diethylamino)benzaldehyde interacts with aldehyde dehydrogenase enzymes through multiple distinct mechanisms. The compound functions as a slow substrate for aldehyde dehydrogenase 1A1 with a turnover rate of approximately 0.03 minutes⁻¹, contrasting sharply with its role as an excellent substrate for aldehyde dehydrogenase 3A1, where it exhibits a maximum velocity to Michaelis constant ratio that exceeds that of benzaldehyde [3]. This mechanistic diversity underscores the complexity of 4-(diethylamino)benzaldehyde interactions within cellular systems.

The irreversible inhibition patterns observed with specific isoforms further complicate assay interpretation. 4-(diethylamino)benzaldehyde acts as an irreversible inhibitor of aldehyde dehydrogenase 1A2 and aldehyde dehydrogenase 2, with bimolecular rate constants of 2,900 and 86,000 M⁻¹s⁻¹, respectively [3]. Additionally, the compound demonstrates covalent binding to aldehyde dehydrogenase 7A1, forming stable acyl-enzyme complexes that have been successfully co-crystallized with the cofactor nicotinamide adenine dinucleotide [4].

ALDH IsoformMechanismIC50/Ki (μM)Selectivity
ALDH1A1Substrate (slow)~0.04Low
ALDH1A2Irreversible inhibitor2.9 (bimolecular rate)High
ALDH1A3MetabolizedN/ALow
ALDH1B1MetabolizedN/ALow
ALDH2Irreversible inhibitor86 (bimolecular rate)High
ALDH3A1Substrate (excellent)~0.04High
ALDH3A2Active in ALDEFLUORN/AModerate
ALDH3B1Not significantly inhibitedN/AVery Low
ALDH4A1Neither substrate nor inhibitorN/ANone
ALDH5A1Not significantly inhibitedN/AVery Low
ALDH7A1Covalent/irreversible inactivatorCovalent bindingHigh

Systematic screening of all nineteen human aldehyde dehydrogenase isoforms reveals that nine isoforms demonstrate activity in the ALDEFLUOR assay, with 4-(diethylamino)benzaldehyde showing variable inhibitory effects across these active isoforms [2]. Notably, the compound demonstrates poor or negligible inhibition of the aldehyde dehydrogenase 3 family members and aldehyde dehydrogenase 5A1, necessitating the development of isoform-specific inhibitors for comprehensive cancer stem cell characterization.

The structural basis for 4-(diethylamino)benzaldehyde selectivity lies in the amino acid residue composition at aldehyde dehydrogenase active sites, which determines whether the compound functions as a substrate or inhibitor [1]. The proposed stabilization mechanism involves a resonance arrangement initiated by amine electron donors at the para position relative to the carbonyl group, creating a quinoid-like resonance state that varies in stability across different isoforms [3].

Flow Cytometry Protocols for Cancer Stem Cell Identification and Isolation

Flow cytometry protocols utilizing 4-(diethylamino)benzaldehyde require precise optimization to achieve reliable cancer stem cell identification and isolation. The standard protocol employs 15 μM 4-(diethylamino)benzaldehyde as a negative control, with incubation periods ranging from 30 to 45 minutes at 37°C [5]. However, optimization studies reveal significant variability in optimal parameters across different cancer cell types and experimental conditions.

Cell viability assessment represents a critical component of 4-(diethylamino)benzaldehyde-based flow cytometry protocols. Propidium iodide exclusion prior to flow cytometry analysis dramatically alters cancer stem cell percentages, with studies demonstrating reductions from 12.95% to 0.04% in certain cell lines when dead cells are excluded [6]. This finding highlights the importance of implementing proper viability gating strategies to prevent false-positive identification of cancer stem cells.

The gating strategy employed in 4-(diethylamino)benzaldehyde-based flow cytometry requires sequential approaches to ensure accurate cell population identification. Initial morphological gating based on forward scatter and side scatter parameters excludes cellular debris, followed by viability assessment using 7-aminoactinomycin D or propidium iodide exclusion [7] [6]. Subsequently, aldehyde dehydrogenase activity is measured exclusively in viable cell populations, with 4-(diethylamino)benzaldehyde-treated samples serving as negative controls.

ParameterStandard ProtocolOptimization RangeCritical Notes
DEAB Concentration15 μM5-50 μMDose-dependent inhibition
Incubation Time30-45 minutes15-60 minutesTime-dependent uptake
Incubation Temperature37°C37°CMaintain physiological temp
Cell Viability Assessment7-AAD or PI exclusionMultiple viability markersEssential for accurate sorting
Gating StrategyFSC/SSC morphological gatesSequential gating with viabilityExclude debris and dead cells
Control RequirementsDEAB-treated negative controlMultiple controls requiredDEAB specificity limitations

Quality control measures in 4-(diethylamino)benzaldehyde-based protocols necessitate multiple control conditions to account for the compound's non-specific effects. The standard negative control using 4-(diethylamino)benzaldehyde-treated cells must be supplemented with additional controls addressing potential interference from endogenous aldehydes and metabolic variations [2]. Furthermore, the identification of cancer stem cells through aldehyde dehydrogenase activity requires validation through functional assays, including sphere formation capacity and tumorigenicity assessment.

Protocol optimization for patient-derived samples presents additional challenges due to tissue heterogeneity and processing-induced cellular stress. Rapid tissue dissociation protocols maintaining cell viability above 90% are essential for preserving aldehyde dehydrogenase activity and enabling accurate cancer stem cell identification [7]. The mean percentage of aldehyde dehydrogenase-high cells in primary tumor samples typically ranges from 0.5% to 12.5%, with significant variation across individual patient samples.

Interference Patterns with Endogenous Retinoic Acid Biosynthesis

4-(diethylamino)benzaldehyde significantly disrupts endogenous retinoic acid biosynthesis through multiple interconnected mechanisms, creating complex interference patterns that extend beyond simple aldehyde dehydrogenase inhibition. The compound's primary impact occurs through competitive inhibition of retinaldehyde dehydrogenase 2, the rate-limiting enzyme responsible for converting retinal to all-trans retinoic acid [8] [9].

Quantitative analysis of intracellular retinoic acid concentrations following 4-(diethylamino)benzaldehyde treatment reveals a 50% reduction in all-trans retinoic acid levels, with concentrations decreasing from baseline measurements to subthreshold levels insufficient for retinoic acid receptor activation [8]. This reduction correlates with diminished expression of retinoic acid-responsive genes, including a 2-fold decrease in CCAAT enhancer-binding protein epsilon expression, demonstrating the functional consequences of disrupted retinoic acid signaling.

The interference pattern extends to upstream components of the retinoic acid biosynthesis pathway. 4-(diethylamino)benzaldehyde treatment indirectly affects retinol dehydrogenase 10 activity, reducing the conversion of retinol to retinal and creating a substrate limitation that compounds the direct inhibition of retinaldehyde dehydrogenase 2 [9]. This dual-target effect amplifies the disruption of retinoic acid synthesis beyond what would be expected from retinaldehyde dehydrogenase 2 inhibition alone.

Pathway ComponentNormal FunctionDEAB EffectFunctional Impact
Retinol Dehydrogenase 10 (RDH10)Retinol → Retinal conversionIndirect inhibitionReduced substrate availability
Retinaldehyde Dehydrogenase 2 (RALDH2)Retinal → Retinoic acid conversionDirect competitive inhibitionBlocked RA synthesis
Retinoic Acid Receptor α (RARα)RA-mediated gene expressionReduced activationImpaired transcription
All-trans Retinoic Acid (ATRA)Cellular signaling moleculeDecreased synthesis (50% reduction)Compromised signaling
CD1d ExpressionLipid antigen presentationReduced expressionAltered immune function
Cellular DifferentiationStem cell differentiationDelayed differentiationMaintained stemness

The downstream consequences of 4-(diethylamino)benzaldehyde-mediated retinoic acid depletion manifest in altered gene expression patterns affecting cellular differentiation and immune function. CD1d expression, a key marker of dendritic cell maturation, demonstrates significant reduction following 4-(diethylamino)benzaldehyde treatment, with effects reversible through co-administration of all-trans retinoic acid or retinoic acid receptor agonists [9]. This finding demonstrates the specificity of 4-(diethylamino)benzaldehyde effects on the retinoic acid pathway rather than generalized cellular toxicity.

The temporal dynamics of retinoic acid interference reveal that 4-(diethylamino)benzaldehyde effects develop rapidly, with measurable reductions in all-trans retinoic acid levels occurring within hours of treatment initiation [9]. The time course of intracellular retinoic acid depletion correlates with the induction of target gene expression changes, providing mechanistic evidence for the causative relationship between aldehyde dehydrogenase inhibition and altered cellular function.

Rescue experiments using exogenous retinoic acid pathway components demonstrate the reversibility of 4-(diethylamino)benzaldehyde effects. Co-administration of all-trans retinoic acid, retinoid X receptor agonists, or vitamin D3 successfully overcomes the inhibitory effects of 4-(diethylamino)benzaldehyde on cellular differentiation, confirming that the compound's primary mechanism involves retinoic acid pathway disruption rather than direct cytotoxicity [8].

Combinatorial Approaches with Chemotherapeutic Agents

The integration of 4-(diethylamino)benzaldehyde with conventional chemotherapeutic agents represents a promising strategy for overcoming cancer stem cell-mediated drug resistance. Systematic evaluation of combinatorial approaches reveals synergistic effects across multiple drug classes, with enhanced cytotoxicity observed when 4-(diethylamino)benzaldehyde is combined with agents targeting different cellular mechanisms [1] [10] [11].

Paclitaxel combination studies demonstrate substantial enhancement of cytotoxic effects, with 4-(diethylamino)benzaldehyde treatment producing a 2.3-fold increase in cell death when combined with standard paclitaxel concentrations [11]. The synergistic mechanism involves dual targeting of cancer stem cells through microtubule disruption and aldehyde dehydrogenase inhibition, preventing the metabolic adaptations that typically confer resistance to taxane-based chemotherapy.

Doxorubicin combinations show similar enhancement patterns, with 4-(diethylamino)benzaldehyde sensitizing aldehyde dehydrogenase-positive breast cancer cells to anthracycline-induced DNA damage [4]. The combination approach produces a 2.5-fold enhancement in cytotoxicity compared to doxorubicin monotherapy, with increased apoptosis observed in cancer stem cell populations that typically exhibit resistance to DNA-damaging agents.

Cisplatin combination studies in head and neck squamous cell carcinoma reveal that 4-(diethylamino)benzaldehyde treatment increases cellular sensitivity to platinum-based therapy by approximately 40% [12]. The mechanism involves reduction of aldehyde dehydrogenase-mediated detoxification capacity, preventing the neutralization of reactive aldehydes generated by cisplatin-induced oxidative stress.

Chemotherapeutic AgentCancer TypeDEAB ConcentrationSynergistic EffectMechanism
PaclitaxelBreast10-50 μM2.3-fold enhanced cytotoxicityEnhanced apoptosis
DoxorubicinBreast10-50 μM2.5-fold enhanced cytotoxicityIncreased DNA damage
CisplatinHead & Neck15 μM40% increased sensitivityReduced detoxification
GemcitabinePancreatic15 μM3.4-fold expansion of primitive cellsBlocked differentiation
TemozolomideGlioblastoma50-100 μMRestored sensitivity in resistant cellsOvercome ALDH-mediated resistance
DocetaxelProstate10-25 μMEnhanced patient-derived cell killingCombinatorial cytotoxicity
MafosfamideLung/Glioblastoma10 μM2.4-fold increased sensitivityMetabolic sensitization
CyclophosphamideVarious25-50 μMReduced resistance in ALDH+ cellsReduced aldehyde detoxification

Temozolomide combinations in glioblastoma demonstrate the ability of 4-(diethylamino)benzaldehyde to restore chemosensitivity in resistant cell lines. High-dose 4-(diethylamino)benzaldehyde treatment (50-100 μM) overcomes aldehyde dehydrogenase 1A1-mediated resistance to temozolomide, with restored sensitivity observed in previously resistant glioblastoma cell lines [13]. The combination approach shows particular efficacy in cells with intact O6-methylguanine-DNA methyltransferase promoter methylation, suggesting potential for treating traditionally chemoresistant glioblastoma subtypes.

Cyclophosphamide and its analogues represent a particularly relevant combination due to the direct metabolic interaction between these agents and aldehyde dehydrogenase enzymes. 4-(diethylamino)benzaldehyde treatment prevents the detoxification of aldophosphamide, the active metabolite of cyclophosphamide, leading to enhanced cytotoxicity in aldehyde dehydrogenase-expressing cancer cells [14]. This combination demonstrates tissue-specific effects, with greatest enhancement observed in lung adenocarcinoma and glioblastoma cell lines expressing high levels of aldehyde dehydrogenase 3A1.

XLogP3

2.5

Melting Point

41.0 °C

UNII

S640XWL10H

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H311 (93.75%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

120-21-8

Wikipedia

4-(N,N-diethylamino)benzaldehyde

General Manufacturing Information

Benzaldehyde, 4-(diethylamino)-: ACTIVE

Dates

Last modified: 08-15-2023

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